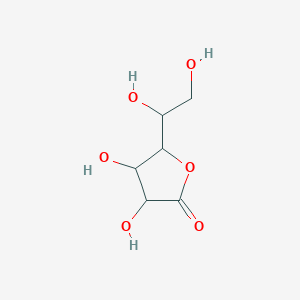

D-半乳糖酸,γ-内酯

描述

“D-Galactonic acid, gamma-lactone” is a chemical compound with the formula C6H10O6 and a molecular weight of 178.1400 . It is also known by other names such as γ-D-Galactonolactone, D-Galactono-γ-lactone, D-Galactono-1,4-lactone, Galactonic acid, γ-lactone, D-, and 1,4-D-Galactonolactone .

Molecular Structure Analysis

The molecular structure of “D-Galactonic acid, gamma-lactone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .

科学研究应用

生化分析

D-半乳糖酸 γ-内酯已用于生化分析,特别是在尿液分析中。一项研究开发了一种稳定的同位素稀释测定法,用于灵敏测定 D-半乳糖酸,突出了其在研究健康受试者和半乳糖血症患者中 D-半乳糖酸盐排泄变异性的重要性 (Schadewaldt 等人,2004)。

微生物代谢

在微生物代谢中,D-半乳糖酸 γ-内酯发挥着重要作用。对黑曲霉的研究证明了真菌利用 D-半乳糖作为碳源的能力,表明 D-半乳糖酸 γ-内酯在该过程中的代谢。该研究详细阐述了 D-半乳糖如何转化为 D-半乳糖酸-γ-内酯,表明黑曲霉无细胞提取物中半乳糖分解的非磷酸化途径 (Elshafei 和 Abdel-Fatah,2001)。

酶功能和抗坏血酸生物合成

D-半乳糖酸 γ-内酯的酶功能已经得到探索,特别是在 L-抗坏血酸(维生素 C)的生物合成中。被鉴定为葡萄糖内酯酶的 SMP30 被发现水解各种醛内酯,包括 D-半乳糖酸 γ-内酯。这种酶在敲除小鼠中不存在会导致坏血病症状,突出了其在 L-抗坏血酸生物合成中的关键作用 (Kondo 等人,2006)。在另一项研究中,植物组织中抗坏血酸的合成与线粒体电子传递链有关,涉及半乳糖酸-γ-内酯脱氢酶 (GLDH),并强调了 D-半乳糖酸 γ-内酯在此过程中的关键作用 (Bartoli 等人,2000)。

化学合成和应用

D-半乳糖酸 γ-内酯也因其在化学合成中的潜力而得到认可。它的衍生物 D-半乳糖酸-1,4-内酯被用作合成各种分子的手性起始原料,展示了其在化学合成中的多功能性 (Rivas 等人,2018)。此外,D- 和 L-半乳糖酸的衍生物已被合成作为规立构聚合物的先驱,突出了 D-半乳糖酸 γ-内酯在聚合物科学中的用途 (Zaliz 和 Varela,2003)。

安全和危害

作用机制

Target of Action

This compound is structurally similar to ascorbic acid (vitamin C), suggesting it may interact with similar biological targets

Mode of Action

Given its structural similarity to ascorbic acid, it may act as an antioxidant, neutralizing harmful free radicals in the body . .

Biochemical Pathways

Ascorbic acid is known to play a role in various biochemical pathways, including collagen synthesis, wound healing, and immune function . It’s possible that 5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one may influence similar pathways, but this requires further investigation.

Result of Action

If it acts similarly to ascorbic acid, it may contribute to antioxidant defenses, collagen synthesis, and immune function . .

属性

IUPAC Name |

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactonic acid, gamma-lactone | |

CAS RN |

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |

| Record name | D-galactono-1,4-lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannonic acid, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Galactonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

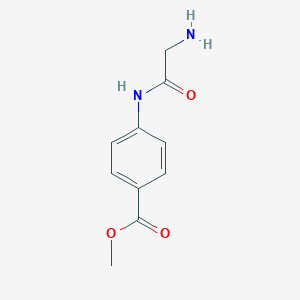

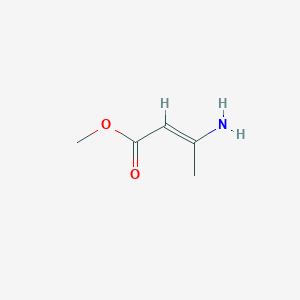

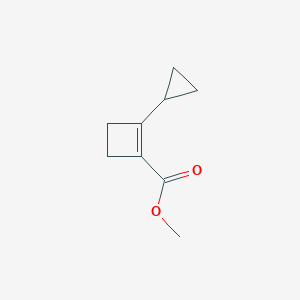

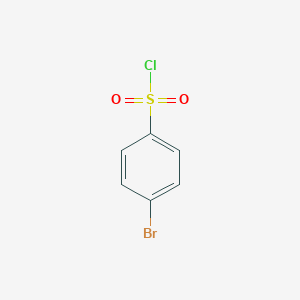

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

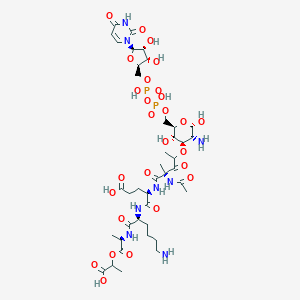

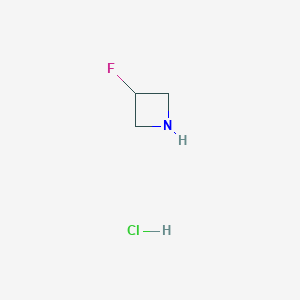

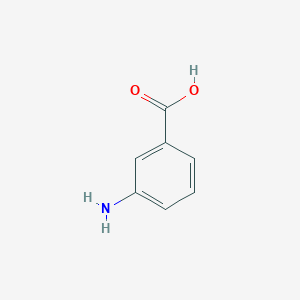

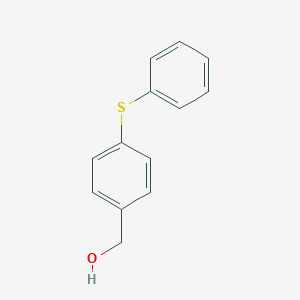

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of D-talono-1,4-lactone as an enzyme inhibitor?

A: D-talono-1,4-lactone acts as a competitive inhibitor of β-galactosidases. [, , , ] This means it competes with the natural substrate for binding to the enzyme's active site. This interaction prevents the enzyme from breaking down its usual substrates, such as lactose, GM1-ganglioside, and lactosylceramide. [, , ]

Q2: How does the structure of D-talono-1,4-lactone contribute to its inhibitory activity?

A: The lactone ring structure of D-talono-1,4-lactone is similar to the transition state of the natural substrate during the hydrolysis reaction catalyzed by β-galactosidases. This structural similarity allows it to bind to the enzyme's active site with high affinity, leading to competitive inhibition. [, , , ]

Q3: Are there differences in the inhibitory potency of D-talono-1,4-lactone towards different β-galactosidase isoforms?

A: Yes, research indicates that the inhibitory potency of D-talono-1,4-lactone can vary depending on the specific β-galactosidase isoform. For instance, studies on a rabbit brain β-galactosidase showed different Ki values for the inhibition of GM1-ganglioside, lactosylceramide, and MU-galactoside hydrolysis. [] Similarly, different degrees of inhibition were observed for various substrates in the presence of chloromercuriphenylsulfonic acid, suggesting multiple active sites with varying affinities for the inhibitor. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)